Cas no 2228147-28-0 (2-3-(aminomethyl)but-3-en-1-yl-1H-1,3-benzodiazole)

2-3-(Aminomethyl)but-3-en-1-yl-1H-1,3-benzodiazole is a heterocyclic organic compound featuring a benzodiazole core with an aminomethyl-substituted butenyl side chain. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and material science research. The presence of both amine and alkene functional groups allows for further derivatization, enabling the formation of amides, imines, or Michael addition products. The benzodiazole moiety contributes to potential biological activity, making it a candidate for drug discovery. Its well-defined reactivity profile and stability under standard conditions facilitate its use in controlled synthetic pathways. This compound is suited for specialized organic synthesis, offering a balance of reactivity and structural flexibility for advanced research applications.
2-3-(aminomethyl)but-3-en-1-yl-1H-1,3-benzodiazole structure
2228147-28-0 structure
Product Name:2-3-(aminomethyl)but-3-en-1-yl-1H-1,3-benzodiazole
CAS No:2228147-28-0
MF:C12H15N3
MW:201.267602205276
CID:6440862
PubChem ID:165965054
Update Time:2025-05-30

2-3-(aminomethyl)but-3-en-1-yl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-3-(aminomethyl)but-3-en-1-yl-1H-1,3-benzodiazole
    • EN300-1732795
    • 2-[3-(aminomethyl)but-3-en-1-yl]-1H-1,3-benzodiazole
    • 2228147-28-0
    • Inchi: 1S/C12H15N3/c1-9(8-13)6-7-12-14-10-4-2-3-5-11(10)15-12/h2-5H,1,6-8,13H2,(H,14,15)
    • InChI Key: GBMSAGLGRHSWHO-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2N=C1CCC(=C)CN

Computed Properties

  • Exact Mass: 201.126597491g/mol
  • Monoisotopic Mass: 201.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 54.7Ų

2-3-(aminomethyl)but-3-en-1-yl-1H-1,3-benzodiazole Pricemore >>

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Additional information on 2-3-(aminomethyl)but-3-en-1-yl-1H-1,3-benzodiazole

2-3-(Aminomethyl)but-3-en-1-yl-1H-1,3-benzodiazole: A Comprehensive Overview

The compound with CAS No. 2228147-28-0, known as 2-3-(aminomethyl)but-3-en-1-yl-1H-1,3-benzodiazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of benzodiazole, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The presence of the aminomethylbutenyl group introduces unique electronic and steric properties, making it a versatile building block for various applications.

Benzodiazoles are well-known for their stability, fluorescence properties, and ability to act as ligands in coordination chemistry. The aminomethylbutenyl substituent in this compound adds a layer of complexity, enabling it to participate in a wide range of chemical reactions. Recent studies have highlighted its potential as a precursor for the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials are highly sought after due to their applications in gas storage, catalysis, and sensing technologies.

One of the most intriguing aspects of 2-3-(aminomethyl)but-3-en-1-yl-1H-1,3-benzodiazole is its ability to undergo various functionalization reactions. Researchers have demonstrated that the aminomethyl group can be easily modified to introduce additional functionalities, such as hydroxyl or carboxylic acid groups. This modularity makes it an ideal candidate for designing tailor-made molecules with specific properties. For instance, by incorporating electron-withdrawing or donating groups, the fluorescence quantum yield of the compound can be significantly enhanced, making it suitable for use in fluorescent sensors and imaging agents.

Recent advancements in computational chemistry have also shed light on the electronic structure of benzodiazoles and their derivatives. Density functional theory (DFT) calculations have revealed that the aminomethylbutenyl group influences the HOMO-LUMO gap of the molecule, which is critical for its optical and electronic properties. This understanding has paved the way for the rational design of new compounds with improved performance in optoelectronic devices.

In addition to its chemical versatility, 2-3-(aminomethyl)but-3-en-1-yllH-benzodiazole has shown promise in biological applications. Studies have indicated that it exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an antitumor agent. However, further research is needed to optimize its pharmacokinetic properties and reduce off-target effects.

The synthesis of this compound typically involves a multi-step process that combines nucleophilic aromatic substitution and alkylation reactions. The starting material is often prepared via cyclization reactions involving o-aminothiophenol or similar precursors. The introduction of the aminomethylbutenyl group requires careful control over reaction conditions to ensure high yields and purity.

From an industrial perspective, the scalability of this synthesis remains a critical consideration. While laboratory-scale syntheses are well-established, scaling up to kilogram quantities may pose challenges due to issues such as side reactions and catalyst deactivation. Researchers are actively exploring alternative routes that could enhance both efficiency and cost-effectiveness.

In conclusion, 2-CAS No 2228147 28 0, or benzodiazole derivative, represents a valuable addition to the arsenal of organic compounds used in modern chemistry. Its unique combination of structural features and reactivity makes it a compelling candidate for diverse applications across multiple disciplines. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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